Methacycline Hydrochloride

Descripción

This compound is an organic molecular entity.

This compound is the hydrochloride salt form of methacycline, a tetracycline antibiotic with broad-spectrum antibacterial and antiprotozoal activity. This compound is bacteriostatic and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the addition of amino acids to the growing peptide chain. This tetracycline is active against a wide range of gram-positive and gram-negative bacteria.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.

See also: Methacycline (has active moiety).

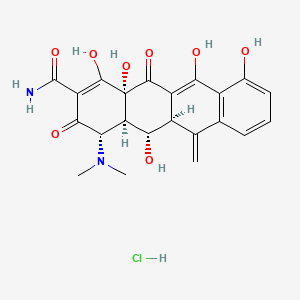

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPSARQTYDZXAO-CCHMMTNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

914-00-1 (Parent) | |

| Record name | Methacycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045382, DTXSID10947932 | |

| Record name | Methacycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-95-9, 2507-30-4 | |

| Record name | Methacycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACYCLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metacycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GJ0N7ZAP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Methacycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacycline Hydrochloride, a semi-synthetic tetracycline antibiotic, has been a subject of scientific interest due to its broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and insights into its mechanism of action. The information presented herein is intended to support research, drug development, and quality control activities related to this compound.

Chemical and Physical Properties

This compound is a yellow crystalline powder. Key quantitative properties are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | [1] |

| CAS Number | 3963-95-9 | [2] |

| Molecular Formula | C₂₂H₂₃ClN₂O₈ | [1] |

| Molecular Weight | 478.88 g/mol | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | Decomposes at approximately 205°C | |

| Solubility | - Soluble in water - Sparingly soluble in alcohol - Practically insoluble in ether and chloroform | |

| UV max (in Methanol + 0.01 N HCl) | 253 nm (log ε = 4.37), 345 nm (log ε = 4.19) | |

| Appearance | Yellow crystalline powder |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established pharmacopeial methods and scientific literature.

Melting Point Determination

The melting point of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP).

Apparatus:

-

Melting point apparatus with a heated block and a means for controlled heating.

-

Glass capillary tubes.

-

Thermometer calibrated against USP reference standards.

Procedure:

-

A small amount of finely powdered this compound is introduced into a glass capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a constant rate of 1°C/min.[3]

-

The temperature at which the substance begins to melt (the point of collapse) and the temperature at which it is completely melted are recorded as the melting range. For this compound, decomposition is observed at approximately 205°C.

Solubility Determination (Shake-Flask Method)

The aqueous solubility of this compound can be determined across a range of pH values using the shake-flask method, following general guidelines from the World Health Organization (WHO) and USP for tetracycline antibiotics.[4][5]

Materials:

-

This compound powder.

-

Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8).

-

Mechanical shaker or agitator.

-

Centrifuge.

-

Validated analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

Procedure:

-

An excess amount of this compound is added to a series of flasks, each containing a buffer solution of a specific pH.

-

The flasks are securely capped and agitated in a mechanical shaker at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached. This may take 24 to 72 hours.

-

After agitation, the suspensions are allowed to stand to allow for the sedimentation of undissolved particles.

-

The samples are then centrifuged to separate the solid and liquid phases.

-

An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary.

-

The concentration of dissolved this compound in the filtrate is determined using a validated analytical method.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is recorded to determine its absorbance characteristics.

Apparatus:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent, such as methanol containing 0.01 N HCl.

-

The spectrophotometer is blanked using the same solvent.

-

The absorbance of the standard solution is measured over a wavelength range of 200-400 nm.

-

The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are recorded. For this compound in methanol with 0.01 N HCl, λmax values are observed at 253 nm and 345 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is obtained to identify its functional groups. The KBr pellet method is commonly used for solid samples.[6]

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Agate mortar and pestle.

-

KBr press.

Procedure:

-

A small amount of this compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is finely ground to a uniform powder.

-

The powdered mixture is then compressed into a thin, transparent pellet using a KBr press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure of this compound.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

Procedure:

-

A small amount of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[7]

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired using the NMR spectrometer.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton broth (CAMHB).

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

This compound stock solution.

Procedure:

-

A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.

-

The plate is incubated at 35°C for 16-20 hours in ambient air.[9]

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Mechanism of Action and Signaling Pathways

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It also exhibits inhibitory effects on certain mammalian signaling pathways.

Antibacterial Mechanism of Action

The primary mechanism of action of tetracycline antibiotics, including this compound, involves the inhibition of bacterial protein synthesis.

Caption: Antibacterial mechanism of this compound.

This compound binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action prevents the addition of amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

Inhibition of TGF-β1 Signaling Pathway

Recent studies have shown that Methacycline can inhibit the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) by targeting non-Smad signaling pathways.

Caption: Inhibition of TGF-β1 non-Smad signaling by Methacycline.

Methacycline has been demonstrated to inhibit the activation of key downstream effectors of the TGF-β1 non-Smad pathway, including p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and Akt.[10][11] This inhibitory action on pro-fibrotic signaling pathways suggests potential therapeutic applications beyond its antimicrobial properties.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The elucidation of its antibacterial mechanism and its effects on cellular signaling pathways underscores the multifaceted nature of this compound. The information compiled herein serves as a valuable resource for scientists and researchers engaged in the study and development of tetracycline-based therapeutics.

References

- 1. This compound | C22H23ClN2O8 | CID 54685047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. uspbpep.com [uspbpep.com]

- 6. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. rsc.org [rsc.org]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Roles of p38 MAPK and JNK in TGF-β1-induced human alveolar epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methacycline Hydrochloride: A Technical Guide to its Role in the Inhibition of Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacycline hydrochloride, a semi-synthetic tetracycline derivative, has garnered significant interest for its non-antimicrobial properties, particularly its ability to inhibit matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the mechanisms of action, experimental evaluation, and cellular signaling pathways associated with methacycline's role as an MMP inhibitor. While quantitative inhibitory data for methacycline against a broad spectrum of MMPs remains limited in publicly available literature, this document synthesizes the current understanding based on the broader class of tetracyclines and highlights key experimental protocols for further investigation.

Introduction to Matrix Metalloproteinases and Tetracycline-Class Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Dysregulation of MMP activity is implicated in a variety of diseases, including arthritis, cancer metastasis, and cardiovascular diseases.[2] The tetracycline class of antibiotics, including methacycline, has been shown to possess MMP-inhibitory functions independent of their antimicrobial activity.[2][3] This has led to the exploration of tetracyclines and their derivatives as potential therapeutic agents for MMP-driven pathologies.[3]

Mechanism of Action: How this compound Inhibits MMPs

The primary mechanism by which tetracyclines, including methacycline, inhibit MMPs is through the chelation of the catalytic zinc (Zn²⁺) ion located within the active site of the enzyme.[4] This zinc ion is essential for the hydrolytic activity of MMPs. By binding to this crucial cofactor, tetracyclines disrupt the enzyme's ability to degrade its substrates.

Beyond direct enzyme inhibition, tetracyclines can also modulate MMP activity at the transcriptional level. They have been shown to influence signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in the expression of various MMPs.[4]

Signaling Pathway: Methacycline's Putative Influence on MMP Regulation

Quantitative Data on MMP Inhibition by Tetracyclines

While specific IC₅₀ values for this compound against a wide array of individual MMPs are not extensively documented in the reviewed literature, data for other tetracyclines, such as doxycycline and minocycline, provide valuable comparative insights into the potential potency of this class of inhibitors. One study noted that this compound acts as an inhibitor of A549 epithelial-mesenchymal transition (EMT) with an IC₅₀ of approximately 5 μM.[5] It is important to note that EMT is a complex process involving multiple factors, and this value does not directly represent the IC₅₀ for a specific MMP.

The table below summarizes the available IC₅₀ values for doxycycline and minocycline against various MMPs. This data is presented to offer a comparative context for the potential inhibitory profile of methacycline.

| Tetracycline Derivative | MMP Target | IC₅₀ (μM) | Reference |

| Doxycycline | MMP-1 | >200 | [1] |

| MMP-8 | 1-10 | [1] | |

| MMP-9 | 608.0 | [6] | |

| MMP-13 | 5-30 | [1] | |

| Minocycline | MMP-9 | 10.7 | [6] |

It is crucial for researchers to conduct specific enzymatic assays to determine the precise IC₅₀ values of this compound against the MMPs of interest.

Experimental Protocols for Assessing MMP Inhibition

To evaluate the inhibitory effects of this compound on MMP activity, several well-established in vitro assays can be employed.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases, primarily MMP-2 and MMP-9.

Methodology:

-

Sample Preparation: Culture cells of interest and collect the conditioned media. Concentrate the media if necessary.

-

Polyacrylamide Gel Electrophoresis (PAGE): Prepare a polyacrylamide gel containing gelatin (typically 1 mg/mL). Load protein samples mixed with non-reducing sample buffer.

-

Electrophoresis: Run the gel under non-reducing conditions to separate proteins based on their molecular weight.

-

Renaturation and Incubation: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 18-24 hours. This allows the gelatinases to digest the gelatin in the gel. To test for inhibition, this compound at various concentrations can be included in the incubation buffer.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250. Areas of gelatinase activity will appear as clear bands against a blue background, as the gelatin has been degraded and will not stain. The intensity of the clear bands can be quantified using densitometry to determine the level of MMP activity and the inhibitory effect of methacycline.

Experimental Workflow: Gelatin Zymography for MMP Inhibition

Fluorescent-Based MMP Activity Assay

This method provides a more quantitative and high-throughput alternative to zymography.

Methodology:

-

Reagent Preparation: Utilize a commercially available MMP activity assay kit that includes a fluorogenic MMP substrate. This substrate is typically a peptide with a fluorescent group and a quencher group.

-

Enzyme and Inhibitor Preparation: Prepare solutions of purified, active MMPs and various concentrations of this compound.

-

Assay Reaction: In a microplate, combine the active MMP enzyme with the different concentrations of this compound and allow for a pre-incubation period.

-

Substrate Addition: Add the fluorogenic MMP substrate to initiate the reaction.

-

Fluorescence Measurement: In the presence of active MMPs, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the MMP activity. Calculate the percentage of inhibition by this compound at each concentration to determine the IC₅₀ value.

Conclusion

This compound, as a member of the tetracycline family, holds promise as a modulator of matrix metalloproteinase activity. Its primary mechanism of action is believed to be the chelation of the catalytic zinc ion within the MMP active site, supplemented by its influence on cellular signaling pathways that regulate MMP expression. While specific quantitative data on the inhibitory potency of methacycline against a range of MMPs is an area requiring further research, the experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of methacycline's interaction with specific MMPs will be critical for its potential development as a therapeutic agent in MMP-driven diseases.

References

- 1. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemically modified non-antimicrobial tetracyclines are multifunctional drugs against advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. brieflands.com [brieflands.com]

Spectroscopic Analysis and Characterization of Methacycline Hydrochloride: A Technical Guide

Introduction: Methacycline Hydrochloride is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class. Derived from oxytetracycline, it functions by inhibiting protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[1][2] Accurate and robust analytical characterization is critical for quality control, drug development, and formulation studies. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze and characterize this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a yellow crystalline powder.[1][3] It is soluble in water and methanol, and its hydrochloride salt form is preferred for pharmaceutical applications. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Appearance | Yellow, crystalline powder[1][3] |

| Molecular Formula | C₂₂H₂₃ClN₂O₈ |

| Molecular Weight | 478.88 g/mol |

| Melting Point | Decomposes at approximately 205°C[1][3] |

| Solubility | Soluble in water, methanol, ethanol, DMSO[1] |

| pH | 2.0 - 3.0 (in a 10 mg/mL aqueous solution) |

Mechanism of Action

Like all tetracyclines, this compound is a protein synthesis inhibitor. It exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of susceptible bacteria. This binding event physically blocks the aminoacyl-tRNA from accessing the A-site of the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.

References

Methacycline Hydrochloride: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methacycline hydrochloride in aqueous and organic solvents. It also delves into its mechanism of action, including its role as an inhibitor of the epithelial-mesenchymal transition (EMT) signaling pathway. Detailed experimental protocols and visual diagrams are provided to support laboratory research and drug development efforts.

Solubility Profile of this compound

This compound, a broad-spectrum tetracycline antibiotic, exhibits varying solubility depending on the solvent system. The hydrochloride salt form generally enhances its aqueous solubility.[1] A summary of reported quantitative solubility data is presented in Table 1. It is important to note that experimental values can vary between sources due to differences in experimental conditions such as temperature and pH.

Table 1: Quantitative Solubility of this compound

| Solvent | Reported Solubility (mg/mL) |

| Water | ~7.548 (at 21°C)[2], 6.67[3], 5[4], 1.14[1][5] |

| Dimethyl Sulfoxide (DMSO) | 50[3], 5[4][6], 3-5[5] |

| Dimethylformamide (DMF) | 10[6] |

| Methanol | Slightly Soluble[5] |

| Ethanol | Sparingly Soluble to Insoluble[5] |

| Chloroform | Insoluble[5] |

| Ether | Insoluble[5] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol is a standardized methodology for determining the equilibrium solubility of this compound, adapted from established "shake-flask" procedures.[7][8][9]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a series of glass vials. The excess solid should be clearly visible.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

The calculated concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Report the results in mg/mL.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Mechanism of Action

Inhibition of Bacterial Protein Synthesis

Like other tetracycline antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, and in some cases the 50S subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[10] This effectively blocks the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Recent studies have identified a novel activity of methacycline as an inhibitor of the Transforming Growth Factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT).[11] EMT is a cellular process implicated in fibrosis and cancer progression. Methacycline has been shown to inhibit this process by targeting non-Smad signaling pathways.[11][12]

TGF-β1-Induced EMT Signaling Pathway and Inhibition by Methacycline

Caption: Methacycline inhibits TGF-β1-induced EMT via non-Smad pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Methacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Buy this compound | 3963-95-9 | >98% [smolecule.com]

- 6. caymanchem.com [caymanchem.com]

- 7. who.int [who.int]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. bioaustralis.com [bioaustralis.com]

- 11. Inhibition of epithelial-to-mesenchymal transition and pulmonary fibrosis by methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Pharmacokinetics and Pharmacodynamics of Methacycline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Methacycline Hydrochloride, a broad-spectrum, semi-synthetic tetracycline antibiotic. The information is curated for professionals engaged in drug research and development, offering detailed insights into its mechanism of action, disposition in the body, and the experimental methodologies used for its characterization.

Pharmacodynamics: How this compound Interacts with Biological Systems

This compound exerts its primary antimicrobial effect through the inhibition of bacterial protein synthesis.[1][2][3] This mechanism is central to its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1][2][4]

Primary Mechanism of Action: Inhibition of Protein Synthesis

Methacycline, like other tetracyclines, targets the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit.[1][2][4] This binding action physically obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[1][3][4] By preventing the binding of tRNA, methacycline effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and ultimately suppressing bacterial growth and replication.[1][2][4] This binding is reversible in nature.[1][4]

Additional Pharmacodynamic Effects

Beyond its well-established role as a protein synthesis inhibitor, research suggests that methacycline and other tetracyclines may possess other pharmacodynamic properties. These include the inhibition of matrix metalloproteinases (MMPs).[1][4] This action is distinct from its antibiotic effects and has been a subject of research for non-antimicrobial applications.[1][4]

Furthermore, Methacycline has been shown to inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1).[5][6] It appears to achieve this by inhibiting non-Smad signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation.[5][6]

Pharmacokinetics: The Journey of this compound Through the Body

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). A key feature is its slower excretion rate compared to some other tetracyclines, which contributes to a longer duration of action and sustained effective blood levels.[4][7][8]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound.

| Parameter | Value | Reference |

| Oral Absorption | 58% - 60% | [1][9] |

| Plasma Protein Binding | 75% - 80% | [1][4][9] |

| Volume of Distribution | 0.97 L/kg | [9] |

| Plasma Half-life | 14 - 15 hours | [1][9] |

| Renal Excretion (Unchanged) | Approximately 50% | [4][9] |

Absorption

This compound is adequately but incompletely absorbed from the gastrointestinal tract following oral administration.[4] Most of the absorption occurs in the stomach and upper small intestine.[4] The presence of food can impair the absorption of methacycline.[10][11]

Distribution

The volume of distribution of tetracyclines, including methacycline, is relatively large, suggesting sequestration in various tissues.[4] Methacycline exhibits a high degree of binding to plasma proteins, with approximately 80% being bound.[4][9]

Metabolism

Information regarding the metabolism of this compound is not extensively detailed in the provided search results.

Excretion

A significant portion of methacycline, around 50%, is excreted unchanged in the urine.[4] Its slower rate of excretion is a distinguishing characteristic compared to shorter-acting tetracyclines.[4] This property results in a longer duration of action but may lead to lower urine concentrations, potentially making it less effective for urinary tract infections compared to tetracyclines that are more rapidly excreted.[4]

Experimental Protocols

The determination of pharmacokinetic and pharmacodynamic parameters of this compound relies on established analytical and microbiological methods.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

A common and robust method for quantifying methacycline in biological matrices (e.g., plasma, urine) is High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of this compound in biological samples to derive pharmacokinetic parameters.

General Protocol Outline:

-

Sample Preparation:

-

Biological samples (plasma, serum, or urine) are collected at various time points after drug administration.

-

Proteins in the sample are precipitated, often using an organic solvent like acetonitrile or methanol, to release the drug.

-

The sample is centrifuged to pellet the precipitated proteins.

-

The supernatant containing the drug is collected for analysis.

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for sample clean-up and concentration.

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected into an HPLC system.

-

A C18 (octadecylsilane) column is typically used for the separation of tetracyclines.

-

The mobile phase often consists of a buffer (e.g., ammonium acetate, potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). The pH of the mobile phase is a critical parameter for achieving good separation.

-

The flow rate is maintained at a constant value (e.g., 1 mL/min).

-

-

Detection:

-

A UV detector is commonly used, with the detection wavelength set at an absorbance maximum for methacycline (e.g., 280 nm).

-

The retention time of the methacycline peak is used for identification, and the peak area is proportional to its concentration.

-

-

Quantification:

-

A calibration curve is generated using standard solutions of known methacycline concentrations.

-

The concentration of methacycline in the unknown samples is determined by interpolating their peak areas from the calibration curve.

-

Pharmacodynamic Analysis: Microbiological Assays

Microbiological assays are essential for determining the antimicrobial activity of this compound.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

General Protocol Outline (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

-

Preparation of Methacycline Dilutions:

-

A stock solution of this compound is prepared.

-

Serial two-fold dilutions of the stock solution are made in a multi-well microtiter plate containing broth.

-

-

Inoculation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Positive (broth and bacteria, no drug) and negative (broth only) controls are included.

-

-

Incubation:

-

The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC:

-

After incubation, the wells are visually inspected for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

This in-depth guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of this compound, crucial for its effective application in research and clinical settings. The presented data and methodologies offer a framework for further investigation and development in the field of antimicrobial therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. toku-e.com [toku-e.com]

- 4. Methacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Methacycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Methacycline (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 10. academic.oup.com [academic.oup.com]

- 11. scispace.com [scispace.com]

The Semisynthetic Production of Methacycline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methacycline hydrochloride is a broad-spectrum, semisynthetic tetracycline antibiotic.[1][2] It is derived from oxytetracycline and serves as a crucial intermediate in the synthesis of doxycycline.[3] This technical guide provides an in-depth overview of the core processes involved in the semisynthetic production of this compound, detailing the chemical transformations, experimental protocols, and quantitative data to support research and development in this area.

Overview of the Synthetic Pathway

The primary route for the semisynthetic production of this compound begins with oxytetracycline. The process involves a series of chemical modifications to the oxytetracycline backbone to introduce a methylene group at the C6 position. The key steps in this transformation are:

-

Halogenation: Oxytetracycline hydrochloride is halogenated to form an 11a-halo-5-oxytetracycline-6,12-hemiketal intermediate. Chlorination, using reagents like N-chlorosuccinimide, is a common method.[4]

-

Dehydration: The hemiketal intermediate is then dehydrated to form the 11a-halo-6-methylene-5-oxytetracycline. This step is critical for creating the exocyclic methylene group that characterizes methacycline.

-

Reduction (Dehalogenation): The final step involves the reduction of the 11a-halo-6-methylene-5-oxytetracycline to yield methacycline.[5] The resulting methacycline base is then typically converted to its hydrochloride salt for pharmaceutical applications.[6][7]

Experimental Protocols

The following protocols are based on established methods for the semisynthetic production of this compound from oxytetracycline.

Preparation of 11a-chloro-5-oxytetracycline-6,12-hemiketal

This protocol describes the chlorination of oxytetracycline hydrochloride to form the key hemiketal intermediate.

-

Reactants:

-

Oxytetracycline hydrochloride

-

N-chlorosuccinimide

-

Organic base (e.g., pyridine)

-

Aqueous medium

-

-

Procedure:

-

Dissolve oxytetracycline hydrochloride in an aqueous medium.

-

Maintain the reaction mixture at sub-ambient temperatures.

-

Control the acidity of the mixture to a pH between 3.0 and 5.0.

-

Add N-chlorosuccinimide (typically 1.5 to 1.8 moles per mole of oxytetracycline hydrochloride) and an organic base (2.4 to 2.6 moles) to the solution.[4]

-

Allow the 11a-chloro-5-oxytetracycline-6,12-hemiketal to spontaneously crystallize out of the solution in its enolic form.[4]

-

Recover the crystallized product by filtration.

-

Conversion of Hemiketal Base to Hemiketal Hydrochloride

To improve yield and purity, the hemiketal base is converted to its hydrochloride salt before dehydration.[4]

-

Reactants:

-

11a-chloro-5-oxytetracycline-6,12-hemiketal base

-

Anhydrous methanol

-

Hydrochloric acid (HCl)

-

-

Procedure:

Dehydration and Dehalogenation to this compound

This final stage involves the formation of the methylene group and removal of the halogen to yield this compound.

-

Reactants:

-

Procedure:

-

Treat the hemiketal hydrochloride with a strong dehydrating acid to form 11a-chloro-6-methylene-5-oxytetracycline.[4]

-

Following dehydration, the 11a-chloro-6-methylene-5-oxytetracycline is reduced to remove the chlorine atom, yielding methacycline.[4]

-

The resulting methacycline is then converted to this compound, which can be crystallized, filtered, and washed with appropriate solvents like isopropanol and acetone.[4]

-

Quantitative Data

The yield and purity of this compound are highly dependent on the specific reaction conditions and the form of the intermediates used. The following tables summarize key quantitative data from cited experiments.

| Parameter | Value | Reference |

| Optimal pH for Hemiketal Crystallization | 3.0 - 5.0 | [4] |

| Molar Ratio of N-chlorosuccinimide to Oxytetracycline HCl | 1.5 - 1.8 | [4] |

| Molar Ratio of Organic Base to Oxytetracycline HCl | 2.4 - 2.6 | [4] |

| pH for Hemiketal Hydrochloride Crystallization | ~1 | [4] |

| Temperature for Hemiketal Hydrochloride Crystallization | 5°C | [4] |

| Experimental Procedure | Conversion Yield | Purity (Biological Assay) | Purity (Chemical Assay) | Reference |

| Spontaneous crystallization of hemiketal base followed by formation of hemiketal hydrochloride | 38.5% | 865 mcg/mg | 91.3% | [4] |

| Spontaneous crystallization of hemiketal base followed by formation of hemiketal hydrochloride (optimized) | 48.5% | 865 mcg/mg | 91.5% | [4] |

| Spontaneous crystallization of hemiketal base without formation of hemiketal hydrochloride | 29.1% | 860 mcg/mg | 88.5% | [4] |

Visualizing the Process and Mechanism

Semisynthetic Workflow of this compound

The following diagram illustrates the key stages in the semisynthetic production of this compound from oxytetracycline.

Caption: Workflow for the semisynthetic production of Methacycline HCl.

Mechanism of Action of Tetracycline Antibiotics

Methacycline, like other tetracycline antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[9][10] The following diagram illustrates this mechanism.

Caption: Mechanism of action of Methacycline on bacterial protein synthesis.

Conclusion

The semisynthetic production of this compound is a well-established process that relies on the chemical modification of oxytetracycline. The efficiency of this process is significantly influenced by the careful control of reaction conditions, particularly pH and temperature, and the isolation of key intermediates in their more stable forms. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important tetracycline antibiotic. Further research may focus on the development of more environmentally friendly and cost-effective synthetic routes, potentially through the use of novel catalysts and solvent systems.

References

- 1. scbt.com [scbt.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3966808A - Manufacture of 6-methylenetetracyclines - Google Patents [patents.google.com]

- 5. EP0331708B1 - Improved process for the preparation of tetracycline derivatives - Google Patents [patents.google.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Metacycline hydrochloride | 3963-95-9 [chemicalbook.com]

- 8. CN103467336A - Synthesis process of doxycycline hydrochloride intermediate 11alpha-chlorinated methacycline - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. toku-e.com [toku-e.com]

Methodological & Application

Application Notes and Protocols: Methacycline Hydrochloride in Fibrosis Research

Introduction

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM), leading to scarring and disruption of normal tissue architecture and function.[1][2][3] A key cellular process contributing to fibrosis is the Epithelial-to-Mesenchymal Transition (EMT), where epithelial cells acquire a mesenchymal phenotype, becoming major producers of ECM components like collagen. The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a primary driver of this process.[4][5] Methacycline hydrochloride, a tetracycline-class antibiotic, has been identified as a potent inhibitor of EMT, offering a valuable tool for studying and potentially treating fibrotic diseases, particularly pulmonary fibrosis.[6][7][8][9] Unlike some other inhibitors, methacycline does not directly affect the canonical Smad signaling pathway of TGF-β1, but rather targets non-Smad pathways.[7][8][9]

Mechanism of Action

This compound exerts its anti-fibrotic effects by selectively inhibiting the TGF-β1-induced non-Smad signaling pathways. In the context of fibrosis, TGF-β1 binding to its receptor can trigger both canonical Smad2/3 phosphorylation and non-canonical pathways, including c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt.[5][7] These non-Smad pathways play a crucial role in the induction of EMT and the expression of fibrotic genes.

Research has shown that methacycline specifically blocks the activation of JNK, p38, and Akt in response to TGF-β1 in alveolar epithelial cells.[7][8] This inhibition prevents the downstream cascade that leads to the expression of key EMT markers such as α-smooth muscle actin (α-SMA), Snail1, Twist1, and Collagen I, thereby suppressing the fibrogenic process.[7][8] Importantly, methacycline does not interfere with the phosphorylation of Smad2/3, indicating its specificity for the non-Smad branches of the TGF-β1 pathway.[7][8][9]

Caption: Methacycline inhibits TGF-β1-induced non-Smad signaling pathways (JNK, p38, Akt).

Application Notes

This compound has been validated as an effective inhibitor of EMT in both in vitro and in vivo models of pulmonary fibrosis.

In Vitro Applications

Methacycline effectively reverses EMT in cultured alveolar epithelial cells. It has been shown to inhibit the TGF-β1-induced expression of fibronectin while preventing the repression of E-cadherin.[7] It also attenuates the expression of α-SMA, Snail1, and collagen I.[7][8] These characteristics make it a useful tool for studying the molecular mechanisms of EMT in cell culture models.

Table 1: Summary of In Vitro Efficacy of this compound

| Cell Line/Type | Assay/Model | Concentration | Key Findings | Reference |

|---|---|---|---|---|

| A549 (Human Lung Epithelial Cells) | TGF-β1-induced EMT | ~5 µM (IC50) | Inhibited fibronectin expression and E-cadherin repression. | [7][8][9] |

| Primary Alveolar Epithelial Cells | TGF-β1-induced EMT | 10-20 µM | Inhibited α-SMA, Snail1, and collagen I expression. | [9] |

| Primary Alveolar Epithelial Cells | TGF-β1-induced signaling | 10-20 µM | Inhibited JNK, p38, and Akt activation; no effect on Smad2/3. |[7][8][9] |

In Vivo Applications

In a preclinical mouse model of bleomycin-induced pulmonary fibrosis, methacycline demonstrated significant therapeutic effects. Daily administration starting after the initial inflammatory phase improved survival and attenuated the expression of key fibrotic and EMT markers in the lung tissue.[7][8] Notably, methacycline did not appear to affect inflammatory cell accumulation, suggesting its primary action is on the fibrotic process itself rather than the preceding inflammation.[7][8]

Table 2: Summary of In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis

| Animal Model | Treatment Protocol | Outcome Measures | Key Findings | Reference |

|---|

| Mice | 100 mg/kg IP, daily, starting 10 days post-bleomycin | Survival, Lung Fibrosis Markers (mRNA & Protein) | Improved survival at Day 17 (P < 0.01). Attenuated Snail1, Twist1, collagen I, and fibronectin. |[7][8] |

Experimental Protocols

The following protocols are based on methodologies reported in the literature for investigating the effects of this compound on fibrosis.

Protocol 1: In Vitro EMT Inhibition Assay in A549 Cells

This protocol details how to assess the ability of methacycline to inhibit TGF-β1-induced EMT in a lung epithelial cell line.

Caption: Workflow for the in vitro EMT inhibition assay using this compound.

Materials:

-

A549 human lung carcinoma cell line

-

DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant Human TGF-β1

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

6-well tissue culture plates

-

Reagents for RNA extraction, qRT-PCR, and Western blotting

Procedure:

-

Cell Seeding: Plate A549 cells in 6-well plates at a density that will reach 70-80% confluency at the time of treatment. Culture in complete medium at 37°C and 5% CO₂.

-

Synchronization: Once cells reach the desired confluency, replace the medium with serum-free medium and incubate for 12-24 hours.

-

Pre-treatment: Prepare working solutions of this compound in serum-free medium. Add the solutions (e.g., final concentrations of 5, 10, 20 µM) and a vehicle control to the respective wells. Incubate for 1-2 hours.

-

EMT Induction: Add TGF-β1 to a final concentration of 2-5 ng/mL to all wells except for the untreated negative control.

-

Incubation: Return the plates to the incubator for 48 hours.

-

Analysis:

-

Microscopy: Observe changes in cell morphology. EMT is characterized by a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.

-

Western Blot: Lyse the cells and analyze protein expression of EMT markers such as α-SMA, Snail1, and E-cadherin.

-

qRT-PCR: Extract total RNA and perform quantitative real-time PCR to analyze the mRNA levels of fibrotic genes like COL1A1 (Collagen I) and SNAI1 (Snail1).

-

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol describes a therapeutic study design to evaluate methacycline's efficacy in a widely used animal model of lung fibrosis.

References

- 1. Diverse functions of matrix metalloproteinases during fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of matrix metalloproteinase 9 in fibrosis diseases and its molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of matrix metalloproteinases (MMPs) and inflammasome pathway in molecular mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Inhibition of epithelial-to-mesenchymal transition and pulmonary fibrosis by methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Epithelial-to-Mesenchymal Transition and Pulmonary Fibrosis by Methacycline [escholarship.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methacycline Hydrochloride

Introduction

Methacycline Hydrochloride is a semisynthetic tetracycline antibiotic. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This application note details established HPLC methods for the analysis of this compound, providing comprehensive experimental protocols and validation data.

Chromatographic Conditions

Several HPLC methods have been established for the analysis of this compound. The following tables summarize the key parameters for three distinct methods, offering flexibility for various laboratory setups and analytical requirements.

Method 1: USP Recommended Method

This method is adapted from the United States Pharmacopeia (USP) monograph for this compound.[2]

| Parameter | Specification |

| Column | L1 packing (C18), 4.6 mm x 15 cm, 3.5 µm |

| Mobile Phase | A mixture of 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M edetate disodium (11:5:4), adjusted to pH 7.0 with 40% tetrabutylammonium hydroxide in water.[2] |

| Flow Rate | Approximately 1 mL/min[2] |

| Detection | UV at 354 nm[2] |

| Injection Volume | Not specified, typically 10-20 µL |

| Column Temperature | Not specified, typically ambient or controlled at 25°C |

Method 2: Reversed-Phase HPLC Method

This method provides an alternative mobile phase composition and has been validated for the determination of methacycline and its related substances.[3]

| Parameter | Specification |

| Column | Octadecylsilane bonded silica gel (C18) |

| Mobile Phase | A mixture of a buffer solution and acetonitrile (87:13). The buffer solution contains 0.25 M ammonium acetate, 0.1 M ethyldiaminetetraacetic acid disodium salt, and triethylamine, with the pH adjusted to 8.3 using glacial acetic acid.[3] |

| Flow Rate | 1 mL/min[3] |

| Detection | UV at 280 nm[3] |

| Injection Volume | Not specified, typically 10-20 µL |

| Column Temperature | 35°C[3] |

Method 3: Isocratic Reversed-Phase HPLC Method

This method is suitable for the separation of Methacycline from its common impurity, Doxycycline.[4]

| Parameter | Specification |

| Column | Cogent UDC Cholesterol™, 4.6 x 150 mm, 4 µm[4] |

| Mobile Phase | 73% DI Water with 0.1% TFA and 27% Acetonitrile with 0.1% TFA[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection | UV at 350 nm[4] |

| Injection Volume | 10 µL[4] |

| Column Temperature | 25˚C[4] |

Method Validation Data

The following table summarizes the validation parameters for the Reversed-Phase HPLC Method (Method 2).

| Parameter | Result |

| Linearity Range | 0.02 - 0.14 mg/mL[3] |

| Limit of Detection (LOD) | 0.01 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.03 µg/mL[3] |

| Average Recovery (Tablets) | 99.3% (RSD = 0.5%)[3] |

| Average Recovery (Capsules) | 99.7% (RSD = 0.5%)[3] |

Experimental Protocols

1. Standard Solution Preparation

-

USP Method: Accurately weigh a quantity of USP this compound Reference Standard (RS) and dissolve in the Mobile Phase to obtain a solution with a known concentration of about 0.5 mg/mL.[2]

-

For Capsules: Transfer about 28 mg of USP this compound RS, accurately weighed, to a 50-mL volumetric flask. Add 10 mL of water, then dilute to volume with the Mobile Phase and mix.[5]

2. Sample Preparation

-

Bulk Drug Substance: Accurately weigh about 50 mg of this compound, transfer to a 100-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase, and mix.[2]

-

Capsules: Place the contents of not fewer than 5 capsules in a high-speed glass blender jar. Add an accurately measured volume of water to achieve a stock solution concentration of about 2.5 mg/mL of methacycline. Blend for 3 to 5 minutes. Filter a portion of the stock solution. Transfer 10.0 mL of the clear filtrate to a 50-mL volumetric flask, add 10 mL of water, and dilute to volume with the Mobile Phase and mix.[5]

3. System Suitability

-

USP Method: Prepare a solution containing about 0.5 mg/mL each of USP this compound RS and USP Doxycycline Hyclate RS in the Mobile Phase. The resolution, R, between the methacycline and doxycycline peaks should not be less than 1.5. The relative retention times are approximately 0.75 for methacycline and 1.0 for doxycycline. The tailing factor for the methacycline peak should not be more than 1.5, and the relative standard deviation for replicate injections should not be more than 1.0%.[2]

4. Chromatographic Procedure

-

Inject equal volumes of the standard and sample preparations into the chromatograph.

-

Record the peak areas for the major peaks.

-

Calculate the quantity of this compound in the sample.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis of this compound.

Caption: Sample preparation workflow for this compound capsules.

References

Application Notes and Protocols for Preparing Methacycline Hydrochloride Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Methacycline Hydrochloride stock solutions for laboratory use. Methacycline is a broad-spectrum, semi-synthetic tetracycline antibiotic that acts as a bacteriostatic agent by inhibiting protein synthesis.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3]

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][3][4] This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth.[2][3] Some studies also indicate its role as an inhibitor of epithelial-mesenchymal transition (EMT).[5][6]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₂₂H₂₂N₂O₈ · HCl | [3] |

| Molecular Weight | 478.88 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [3][7][8] |

| pH (10 mg/mL in water) | 2.0 - 3.0 | [3][9] |

| Solubility | ||

| Water | ~7.55 mg/mL (at 21°C) | [7] |

| DMSO | Up to 95 mg/mL | [5] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Storage (Solid) | ≤30°C, protect from light, hygroscopic | [3] |

| Stock Solution Storage | -20°C for up to 1 month-80°C for up to 6 months | [6][10] |

Experimental Protocols

Materials

-

This compound powder (ensure high purity)

-

Sterile, high-purity water (e.g., Milli-Q or equivalent)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO

This protocol is suitable for most cell culture applications where the final concentration of DMSO will be low (typically <0.5%).

-

Pre-aliquot DMSO: Dispense the desired volume of DMSO into a sterile conical tube. This prevents repeated contamination of the main DMSO stock.

-

Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder using a calibrated analytical balance.

-

Calculation Example: To prepare 5 mL of a 10 mg/mL stock solution, weigh out 50 mg of this compound.

-

-

Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortexing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and yellow.

-

Sterilization (Optional but Recommended): While DMSO is generally sterile, if the stock solution is intended for long-term storage or sensitive applications, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting: Dispense the stock solution into sterile, light-protecting (amber) microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.[6]

-

Storage: Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][10]

Protocol for Preparing a 1 mg/mL Stock Solution in Sterile Water

This protocol is suitable for applications where DMSO may be cytotoxic or interfere with the experiment. Note that the aqueous solubility of this compound is lower than in DMSO.

-

Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.

-

Calculation Example: To prepare 10 mL of a 1 mg/mL stock solution, weigh out 10 mg of this compound.

-

-

Dissolution: Add the appropriate volume of sterile, high-purity water to the conical tube.

-

Vortexing: Vortex the solution vigorously. Gentle warming (e.g., to 37°C) and sonication may be required to fully dissolve the compound.[10] The final solution should be clear.

-

Sterilization: Sterilize the aqueous stock solution by filtering it through a 0.22 µm syringe filter into a new sterile conical tube.[6]

-

Aliquoting: Distribute the sterile stock solution into single-use aliquots in sterile, light-protecting microcentrifuge tubes.

-

Storage: Label the aliquots appropriately and store them at -20°C for up to 1 month or -80°C for up to 6 months.[6][10]

Experimental Workflow Diagram

Caption: Workflow for preparing Methacycline HCl stock solution.

References

- 1. This compound | C22H23ClN2O8 | CID 54685047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. toku-e.com [toku-e.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methacycline Hcl Or this compound BP EP USP CAS 3963-45-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. This compound [drugfuture.com]

- 10. glpbio.com [glpbio.com]

Methacycline Hydrochloride: Application and Protocols for 3D Cell Culture and Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methacycline hydrochloride, a tetracycline antibiotic, is emerging as a compound of interest in cancer research and tissue fibrosis, extending beyond its antimicrobial properties. Its utility in three-dimensional (3D) cell culture and organoid models is predicated on its ability to modulate key cellular processes such as epithelial-mesenchymal transition (EMT), cell proliferation, and extracellular matrix remodeling. These complex, physiologically relevant in vitro systems provide a powerful platform to investigate the therapeutic potential of this compound in a microenvironment that more closely mimics native tissue.

This compound's primary mechanisms of action in these advanced cell culture models include the inhibition of bacterial protein synthesis and the inhibition of matrix metalloproteinases (MMPs).[1] Notably, it has been identified as a potent inhibitor of EMT, a critical process in cancer progression and fibrosis.[2] Studies have shown that this compound can block EMT in vitro without directly affecting the canonical TGF-β1 Smad signaling pathway.[2] Instead, its effects are mediated through the inhibition of non-Smad pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation.[2]

The application of this compound in 3D cell culture and organoid models is particularly relevant for studying diseases where EMT and tissue remodeling are hallmark features, such as various cancers and fibrotic disorders like pulmonary fibrosis.[2] Spheroid and organoid models allow for the investigation of drug penetration, efficacy, and mechanism of action in a more translationally relevant context compared to traditional 2D cell culture.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from in vitro studies. It is important to note that this data is derived from 2D cell culture and should be used as a starting point for optimization in 3D models.

| Parameter | Cell Line/Model | Value | Application | Reference |

| IC50 | A549 (human lung carcinoma) | ~5 µM | Inhibition of Epithelial-Mesenchymal Transition (EMT) | [2] |

| Effective Concentration | Primary alveolar epithelial cells | 10, 20 µM | Inhibition of TGF-β1-induced α-smooth muscle actin, Snail1, and collagen I | [2] |

Experimental Protocols

Due to the limited availability of published protocols specifically detailing the use of this compound in 3D cell culture and organoid models, the following are generalized protocols that can be adapted and optimized for specific research needs.

Protocol 1: Spheroid Formation and Treatment with this compound

This protocol describes the formation of spheroids using the liquid overlay technique in ultra-low attachment plates and subsequent treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Ultra-low attachment 96-well round-bottom plates

-

This compound (powder)

-

Sterile DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

-

Viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

-

Cell Preparation: Culture cells in standard 2D flasks to ~80% confluency. Harvest cells using standard trypsinization methods and neutralize with complete medium.

-

Cell Seeding: Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in complete medium. Perform a cell count and determine cell viability. Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).

-

Spheroid Formation: Seed the cell suspension into the wells of an ultra-low attachment 96-well plate. Centrifuge the plate at low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours. Monitor spheroid formation daily using a microscope.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Further dilute the stock solution in complete medium to prepare working concentrations (e.g., ranging from 1 µM to 50 µM).

-

Treatment: Once spheroids have formed and reached a desired size, carefully remove half of the medium from each well and replace it with fresh medium containing the desired concentration of this compound. Include vehicle control wells (medium with DMSO).

-

Incubation and Analysis: Incubate the treated spheroids for the desired experimental duration (e.g., 48-72 hours). Assess spheroid morphology and size using microscopy. At the end of the treatment period, perform a viability assay according to the manufacturer's instructions.

Protocol 2: Organoid Culture and Treatment with this compound

This protocol provides a general framework for treating established organoids with this compound. The specific organoid culture conditions will vary depending on the tissue of origin.

Materials:

-

Established organoid culture (e.g., intestinal, lung) in a basement membrane matrix (e.g., Matrigel®)

-

Organoid growth medium specific to the tissue type

-

This compound (powder)

-

Sterile DMSO (for stock solution)

-

Basement membrane matrix (e.g., Matrigel®)

-

Cell recovery solution (e.g., dispase or cell recovery solution)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Organoid Culture: Maintain established organoids in a basement membrane matrix dome in a multi-well plate with the appropriate organoid growth medium.

-

This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Prepare working solutions by diluting the stock in the appropriate organoid growth medium.

-

Treatment: Carefully aspirate the old medium from the organoid cultures without disturbing the matrix dome. Add fresh organoid growth medium containing the desired concentration of this compound or vehicle control (DMSO) to each well.

-

Incubation: Incubate the treated organoids for the desired experimental period (e.g., 2-5 days). The medium should be changed every 2-3 days with fresh medium containing the treatment.

-

Analysis: Monitor organoid morphology and growth throughout the treatment period using brightfield microscopy. At the end of the experiment, organoids can be harvested for downstream analysis:

-

Viability: Use a 3D-compatible viability assay.

-

Gene Expression: Isolate RNA from the organoids for qRT-PCR or RNA-seq analysis to assess changes in EMT markers (e.g., Snail1, Twist1, Collagen I) or other target genes.

-

Protein Analysis: Lyse the organoids to extract protein for Western blotting to analyze the phosphorylation status of JNK, p38, and Akt.

-

Immunofluorescence: Fix and stain the organoids to visualize protein expression and localization.

-

Visualizations

References

Application Notes and Protocols: Methacycline Hydrochloride in Bacterial Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of methacycline hydrochloride in studying bacterial resistance mechanisms. This document includes summaries of its mechanism of action, key bacterial resistance pathways, and detailed protocols for relevant in vitro assays.

Introduction to this compound

This compound is a semi-synthetic tetracycline antibiotic that acts by inhibiting protein synthesis in bacteria.[1][2] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal "A" site, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth.[1][2] While newer tetracyclines have been developed, methacycline remains a valuable tool for studying the fundamental mechanisms of tetracycline resistance.

Mechanisms of Bacterial Resistance to Tetracyclines

Bacteria have evolved several mechanisms to counteract the effects of tetracycline antibiotics. The three primary mechanisms of resistance are:

-

Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[3][4]

-

Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[5][6]

-

Enzymatic Inactivation: This involves the chemical modification of the tetracycline molecule, rendering it inactive.[3][7]

The following sections provide detailed protocols for studying the interaction of this compound with the two most common resistance mechanisms: efflux pumps and ribosomal protection.

Quantitative Data: In Vitro Activity of Methacycline

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of methacycline against various bacterial species. This data is compiled from historical studies and provides a baseline for its antibacterial activity. It's important to note that MIC values can vary between different strains of the same species.

| Bacterial Species | Methacycline MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.1 - 1.0 | [8] |

| Streptococcus pyogenes | 0.1 - 0.5 | [8] |

| Escherichia coli | 0.5 - 5.0 | [8] |

| Haemophilus influenzae | 0.5 - 2.0 | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method to determine the MIC of this compound against a bacterial isolate.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound